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This guide provides a detailed comparison of the electroencephalogram (EEG) signatures of

AZD-6280, a selective GABAA α2/3 receptor modulator, and traditional non-selective

benzodiazepines. The data presented is intended to offer an objective overview of their distinct

neurophysiological effects, supported by available clinical trial data.

Executive Summary
AZD-6280 is an investigational drug developed for anxiety disorders, designed to selectively

target the α2 and α3 subunits of the GABAA receptor.[1][2] This selectivity is intended to

provide anxiolytic effects with a reduced sedative profile compared to traditional

benzodiazepines, which are non-selective positive allosteric modulators of GABAA receptors.

[3][4] Clinical studies have revealed that AZD-6280 induces a distinct EEG signature compared

to traditional benzodiazepines like lorazepam, highlighting their different mechanisms of action

at the neurophysiological level.[5]

Quantitative EEG Data Comparison
The following table summarizes the quantitative EEG findings from a Phase 1, single-center,

randomized, double-blind, placebo-controlled, four-way crossover study (NCT00750802) that

compared the effects of single oral doses of AZD-6280 and lorazepam in healthy male

volunteers.[5][6]
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EEG Power
Band

AZD-6280 (10
mg)

AZD-6280 (40
mg)

Lorazepam (2
mg)

Traditional
Benzodiazepin
e Signature
(General)

Delta (1-4 Hz)
No significant

change
↓ (Decrease)

↑ (Statistically

significant

increase)

Increased power,

associated with

sedation at

higher doses.[7]

[8]

Theta (4-8 Hz)
↓ (Decrease in

Fz-Cz leads)
↓ (Decrease)

Similar but larger

effects than AZD-

6280 (40mg)

Generally

decreased power

in occipital

regions.[7]

Alpha (8-13 Hz)
↓ (Decrease in

Fz-Cz leads)
↓ (Decrease)

Similar but larger

effects than AZD-

6280 (40mg)

Attenuation of

the posterior

alpha rhythm.[9]

Beta (13-30 Hz)
No significant

change
↑ (Increase)

↑ (Increase,

similar but larger

effects than AZD-

6280)

A hallmark

feature;

increased fast

activity.[9]

Gamma (30-45

Hz)
Not reported

No significant

change

↑ (Statistically

significant

increase)

Not a

consistently

reported primary

feature.

Note: The effects of AZD-6280 10 mg on the Fz-Cz leads for Theta and Alpha bands were

comparable to the 40 mg dose.[5]

Signaling Pathways
The distinct EEG signatures of AZD-6280 and traditional benzodiazepines stem from their

differential interactions with GABAA receptor subtypes.
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AZD-6280 Signaling Pathway
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Experimental Protocols
The following is a summary of the experimental protocol for the NCT00750802 clinical trial.

Study Design: A single-center, single-dose, double-blind, double-dummy, four-way crossover,

placebo-controlled, randomized study.[5]

Participants: Healthy male volunteers aged 18 to 55 years.[6]
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Treatments: Single oral doses of:

AZD-6280 (10 mg)

AZD-6280 (40 mg)

Lorazepam (2 mg)

Placebo

EEG Data Acquisition and Analysis: While the full detailed protocol is proprietary, standard

pharmaco-EEG methodologies were employed.[10] This typically involves:

Electrode Placement: Scalp electrodes are placed according to the International 10-20

system.

Recording: Continuous EEG is recorded for a specified duration before and after drug

administration.

Data Processing: The raw EEG data is visually inspected for artifacts, which are removed.

The cleaned data is then subjected to Fast Fourier Transform (FFT) to calculate the power

spectral density for different frequency bands (Delta, Theta, Alpha, Beta, Gamma).

Statistical Analysis: Statistical comparisons are made between the EEG power spectra at

baseline and after each treatment, as well as between the different treatment groups.
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Conclusion
The available data indicates that AZD-6280 has a distinct EEG signature compared to

traditional benzodiazepines like lorazepam. Notably, the decrease in delta power with AZD-
6280 contrasts with the increase seen with lorazepam, which may correlate with AZD-6280's

intended reduced sedative effect.[5] Both drug classes show an increase in beta power, a

common feature of GABAA receptor modulation. These differences in EEG profiles provide a

quantitative basis for distinguishing the neurophysiological effects of selective versus non-

selective GABAA receptor modulators and may serve as valuable biomarkers in the

development of novel anxiolytics.
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[https://www.benchchem.com/product/b1666225#eeg-signature-of-azd-6280-compared-to-
traditional-benzodiazepines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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